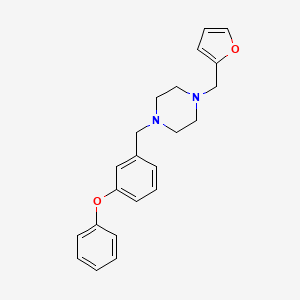methanone](/img/structure/B10890630.png)
[4-(3-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C18H19BrN2O This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a naphthylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromobenzyl derivative with a piperazine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Common reducing agents include sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-BROMOBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H21BrN2O |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H21BrN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2 |
InChI Key |
WSQQOEFSCLJSND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10890556.png)

![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
![(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10890582.png)
methanone](/img/structure/B10890583.png)
amine](/img/structure/B10890589.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

![N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10890601.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
![2-chloro-4-(5-{(E)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10890609.png)
